molecular formula C8H11FN2O3S B2396404 N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride CAS No. 2411257-61-7

N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride

Cat. No. B2396404
CAS RN: 2411257-61-7
M. Wt: 234.25
InChI Key: CAKLSWLMRICDBR-UHFFFAOYSA-N
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Description

N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride, also known as MPMF, is a small molecule inhibitor that has been extensively studied for its potential use in various scientific research applications. MPMF is a potent inhibitor of a specific enzyme, which makes it an attractive tool for studying the biological functions of this enzyme.

Mechanism of Action

The mechanism of action of N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride involves the inhibition of a specific enzyme called fatty acid amide hydrolase (FAAH). FAAH is an enzyme that is involved in the metabolism of endocannabinoids, which are lipid signaling molecules that play a role in various physiological processes. By inhibiting FAAH, N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride increases the levels of endocannabinoids, which in turn leads to various biological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride are primarily mediated by the increased levels of endocannabinoids. Endocannabinoids have been shown to play a role in various physiological processes, including pain sensation, appetite regulation, and immune function. By increasing the levels of endocannabinoids, N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride has been shown to have analgesic, anxiolytic, and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride is its high potency and selectivity for FAAH. This makes it a valuable tool for studying the biological functions of FAAH. However, one of the limitations of N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride is its potential off-target effects. N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride has been shown to inhibit other enzymes besides FAAH, which can lead to unintended biological effects.

Future Directions

There are several future directions for the study of N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride. One area of research is the development of new cancer therapies based on the inhibition of FAAH. Another area of research is the use of N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride as a tool for studying the biological functions of endocannabinoids. Finally, there is a need for further research to understand the potential off-target effects of N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride and to develop more selective inhibitors of FAAH.

Synthesis Methods

The synthesis of N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride involves a multi-step process starting from commercially available starting materials. The first step involves the reaction of 5-methoxypyridine-3-methanol with thionyl chloride to form the corresponding chloromethyl pyridine intermediate. This intermediate is then reacted with N-methylsulfamoyl fluoride to yield N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride in high yield and purity.

Scientific Research Applications

N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research for N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride is in the field of cancer research. N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo. This makes it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

N-[(5-methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FN2O3S/c1-11(15(9,12)13)6-7-3-8(14-2)5-10-4-7/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAKLSWLMRICDBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CN=C1)OC)S(=O)(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-Methoxypyridin-3-yl)methyl]-N-methylsulfamoyl fluoride

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